molecular formula C11H12O2 B2431843 (5,7-Dimethylbenzofuran-2-yl)methanol CAS No. 1494082-13-1

(5,7-Dimethylbenzofuran-2-yl)methanol

Cat. No.: B2431843
CAS No.: 1494082-13-1
M. Wt: 176.215
InChI Key: QZAYQUPUENSWKB-UHFFFAOYSA-N
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Description

(5,7-Dimethylbenzofuran-2-yl)methanol is an organic compound with the molecular formula C11H12O2 It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethylbenzofuran-2-yl)methanol typically involves the reaction of 5,7-dimethylbenzofuran with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding benzofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or amines in the presence of catalysts are used.

Major Products Formed

    Oxidation: 5,7-Dimethylbenzofuran-2-carboxylic acid or 5,7-Dimethylbenzofuran-2-carbaldehyde.

    Reduction: 5,7-Dimethylbenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

(5,7-Dimethylbenzofuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5,7-Dimethylbenzofuran-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors: Modulating the activity of enzymes or receptors involved in biological processes.

    Interfering with cellular pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Generating reactive oxygen species: Inducing oxidative stress in target cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of (5,7-Dimethylbenzofuran-2-yl)methanol, with a simpler structure.

    5-Methylbenzofuran: A derivative with a single methyl group.

    7-Methylbenzofuran: Another derivative with a methyl group at a different position.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 5 and 7 positions, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(5,7-dimethyl-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYQUPUENSWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(O2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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